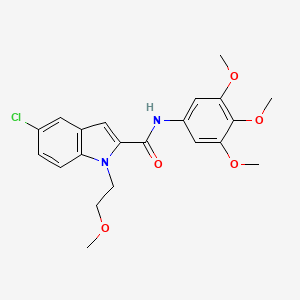

5-chloro-1-(2-methoxyethyl)-N-(3,4,5-trimethoxyphenyl)-1H-indole-2-carboxamide

Description

5-Chloro-1-(2-methoxyethyl)-N-(3,4,5-trimethoxyphenyl)-1H-indole-2-carboxamide is a synthetic indole derivative featuring a chloro substituent at position 5 of the indole core, a 2-methoxyethyl group at position 1, and a carboxamide moiety linked to a 3,4,5-trimethoxyphenyl group. The trimethoxyphenyl group is a recurrent motif in bioactive compounds, often associated with enhanced binding affinity to targets such as tubulin or cyclooxygenase-2 (COX-2) .

Properties

Molecular Formula |

C21H23ClN2O5 |

|---|---|

Molecular Weight |

418.9 g/mol |

IUPAC Name |

5-chloro-1-(2-methoxyethyl)-N-(3,4,5-trimethoxyphenyl)indole-2-carboxamide |

InChI |

InChI=1S/C21H23ClN2O5/c1-26-8-7-24-16-6-5-14(22)9-13(16)10-17(24)21(25)23-15-11-18(27-2)20(29-4)19(12-15)28-3/h5-6,9-12H,7-8H2,1-4H3,(H,23,25) |

InChI Key |

KUXHOIBMNKIMIV-UHFFFAOYSA-N |

Canonical SMILES |

COCCN1C2=C(C=C(C=C2)Cl)C=C1C(=O)NC3=CC(=C(C(=C3)OC)OC)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-1-(2-methoxyethyl)-N-(3,4,5-trimethoxyphenyl)-1H-indole-2-carboxamide typically involves the following steps:

Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

Introduction of the Chloro Group: Chlorination of the indole core can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.

Attachment of the Methoxyethyl Side Chain: The methoxyethyl group can be introduced through alkylation reactions using appropriate alkyl halides.

Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the indole derivative with an appropriate amine, such as 3,4,5-trimethoxyaniline, under coupling conditions using reagents like carbodiimides.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions may target the carboxamide group, converting it to an amine.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of amines.

Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe to study biological pathways involving indole derivatives.

Medicine: Potential therapeutic applications due to its structural similarity to bioactive indole derivatives.

Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Indole derivatives often interact with enzymes, receptors, or other proteins, modulating their activity. The presence of the chloro, methoxyethyl, and trimethoxyphenyl groups may influence its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally and functionally related indole-2-carboxamides, focusing on substituent effects, pharmacological activities, and structure-activity relationships (SAR).

Structural Analogues and Substituent Effects

Key Observations:

- Substituent Position 1: The 2-methoxyethyl group in the target compound may enhance solubility compared to bulkier substituents like 4-fluorobenzyl in Compound 123.

- Trimethoxyphenyl vs. Benzophenone: The 3,4,5-trimethoxyphenyl group (target compound) is associated with tubulin binding in combretastatin analogs , whereas benzophenone derivatives (Compound 26) are tailored for photoaffinity labeling .

- Alkyl Chain Length: Shorter alkyl chains (e.g., ethyl in Compound 11l) improve metabolic stability compared to longer chains (e.g., pentyl in other analogs) .

Pharmacological Activities

- Anti-Inflammatory Activity: Compounds 122–125 () demonstrate that electron-withdrawing groups (e.g., Cl, F) at position 5 and aromatic substituents on the carboxamide enhance COX-2 selectivity. The target compound’s 3,4,5-trimethoxyphenyl group may similarly stabilize interactions with COX-2’s hydrophobic pocket .

- Lipid-Lowering Effects: N-(Benzoylphenyl)-5-substituted indole-2-carboxamides () show that methoxy or chloro groups at position 5 improve lipid-lowering efficacy. The target compound’s chloro substituent aligns with this trend .

- Allosteric Modulation: ORG27569’s piperidinyl group enables cannabinoid receptor modulation, whereas the target compound’s trimethoxyphenyl group may favor alternative targets like tubulin .

Biological Activity

5-Chloro-1-(2-methoxyethyl)-N-(3,4,5-trimethoxyphenyl)-1H-indole-2-carboxamide is a synthetic compound belonging to the indole family, which has garnered attention for its potential biological activities, particularly in the realm of cancer therapeutics. This article explores its biological activity, focusing on its mechanism of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural components:

- Indole core : A bicyclic structure that is common in many bioactive compounds.

- Chloro substituent : The chlorine atom at the 5-position enhances the compound's biological activity.

- Methoxyethyl side chain : This group may influence solubility and interaction with biological targets.

- Trimethoxyphenyl group : Known for enhancing binding affinity to various receptors.

Molecular Formula

Molecular Weight : 367.85 g/mol

The biological activity of this compound has been linked to several mechanisms:

- EGFR Inhibition : Research indicates that compounds similar to this compound exhibit potent inhibitory effects on the epidermal growth factor receptor (EGFR), particularly in mutant forms associated with non-small cell lung cancer (NSCLC) .

- Induction of Apoptosis : Studies show that this compound can enhance apoptotic pathways by increasing levels of pro-apoptotic proteins such as caspase-3 and Bax while decreasing anti-apoptotic proteins like Bcl-2 . This mechanism suggests its potential as an anticancer agent.

- Cell Cycle Arrest : The compound may induce cell cycle arrest in cancer cells, preventing proliferation and leading to cell death .

Biological Activity Data

A summary of biological activity data for this compound is presented below:

| Activity | Value/Observation | Reference |

|---|---|---|

| EGFR T790M IC50 | 9.5 ± 2 nM | |

| Caspase-3 Overexpression | 560.2 ± 5.0 pg/mL | |

| Cell Viability (MCF-7) | >87% at 50 µM | |

| Antiproliferative GI50 | Ranges from 29 nM to 78 nM |

Case Studies

Several studies have evaluated the efficacy of similar indole derivatives in various cancer models:

- NSCLC Models : In vitro studies demonstrated that compounds with similar structures effectively inhibit EGFR mutant pathways, showing IC50 values comparable to established drugs like osimertinib .

- Breast Cancer Models : Compounds derived from the indole framework exhibited significant antiproliferative effects against breast cancer cell lines (MCF-7), indicating their potential therapeutic applications in hormone-responsive cancers .

Pharmacokinetics and Safety Profile

In silico studies have predicted favorable pharmacokinetic properties for this compound:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.